(R)-3-((tert-Butoxycarbonyl)amino)-2-(2-methylbenzyl)propanoic acid

Catalog No.
S13452178
CAS No.
M.F
C16H23NO4
M. Wt
293.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-((tert-Butoxycarbonyl)amino)-2-(2-methylbenz...

Product Name

(R)-3-((tert-Butoxycarbonyl)amino)-2-(2-methylbenzyl)propanoic acid

IUPAC Name

(2R)-2-[(2-methylphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

InChI

InChI=1S/C16H23NO4/c1-11-7-5-6-8-12(11)9-13(14(18)19)10-17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1

InChI Key

OTRSBSOXCBFPDS-CYBMUJFWSA-N

Canonical SMILES

CC1=CC=CC=C1CC(CNC(=O)OC(C)(C)C)C(=O)O

Isomeric SMILES

CC1=CC=CC=C1C[C@H](CNC(=O)OC(C)(C)C)C(=O)O

(R)-3-((tert-Butoxycarbonyl)amino)-2-(2-methylbenzyl)propanoic acid, also known by its CAS number 262301-38-2, is a chiral amino acid derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino functionality. The molecular formula of this compound is C₁₅H₂₁NO₄, and it has a molecular weight of 279.33 g/mol. This compound features a propanoic acid backbone with a 2-methylbenzyl substituent, which contributes to its unique properties and potential applications in medicinal chemistry and biochemistry.

The chemical reactivity of (R)-3-((tert-Butoxycarbonyl)amino)-2-(2-methylbenzyl)propanoic acid primarily involves the cleavage of the tert-butoxycarbonyl group under acidic or basic conditions, which exposes the amine functionality for further reactions. This property is crucial in peptide synthesis, where the amino group can participate in coupling reactions to form peptide bonds. Additionally, the carboxylic acid moiety can undergo standard reactions such as esterification and amidation.

The synthesis of (R)-3-((tert-Butoxycarbonyl)amino)-2-(2-methylbenzyl)propanoic acid typically involves several steps:

  • Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride to form the Boc derivative.
  • Alkylation: The protected amino acid can be alkylated using 2-methylbenzyl bromide to introduce the aromatic substituent.
  • Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
  • Purification: The final product is purified through crystallization or chromatography.

These methods highlight the importance of protecting groups in synthesizing complex amino acids.

(R)-3-((tert-Butoxycarbonyl)amino)-2-(2-methylbenzyl)propanoic acid has potential applications in:

  • Peptide Synthesis: As a building block for synthesizing peptides with specific functionalities.
  • Drug Development: Its structural features may contribute to developing novel therapeutics targeting various diseases.
  • Biochemical Research: Useful in studying enzyme mechanisms and protein interactions due to its unique structure.

Interaction studies involving (R)-3-((tert-Butoxycarbonyl)amino)-2-(2-methylbenzyl)propanoic acid focus on its binding affinity towards specific receptors or enzymes. Such studies are essential for understanding its potential biological effects and therapeutic applications. While detailed interaction data for this specific compound may be scarce, similar compounds have shown interactions with various targets, including:

  • Protein kinases
  • G-protein coupled receptors
  • Enzymes involved in metabolic pathways

Several compounds share structural similarities with (R)-3-((tert-Butoxycarbonyl)amino)-2-(2-methylbenzyl)propanoic acid. Here are some notable examples:

Compound NameCAS NumberSimilarityKey Features
(S)-2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid136916-26-21.00Enantiomer with different stereochemistry
(S)-3-((tert-butoxycarbonyl)amino)-2-phenylpropanoic acid181140-88-50.95Contains a phenyl group instead of a methylbenzyl
(R)-3-((tert-butoxycarbonyl)amino)-2-phenylpropanoic acid101555-61-70.90Similar structure but different substituents
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate170848-34-70.90Iodinated derivative with potential different reactivity

These comparisons highlight the uniqueness of (R)-3-((tert-butoxycarbonyl)amino)-2-(2-methylbenzyl)propanoic acid while also showcasing its relationship with other compounds in terms of structure and potential applications.

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

293.16270821 g/mol

Monoisotopic Mass

293.16270821 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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